molecular formula C11H12N2O B5378256 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

カタログ番号 B5378256
分子量: 188.23 g/mol
InChIキー: TYEJNOPIINEZGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as DMCM, is a benzodiazepine derivative that has been widely used in scientific research. It is a potent and selective antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the brain. DMCM has been used in a variety of studies to investigate the role of the GABAA receptor in various physiological and pathological processes.

作用機序

4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one acts as a competitive antagonist of the GABAA receptor. It binds to the receptor at the same site as the endogenous ligand, GABA, and prevents GABA from binding. This results in a decrease in GABAergic inhibition, which can lead to an increase in neuronal excitability.
Biochemical and Physiological Effects:
4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a region of the brain that is involved in reward and motivation. 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has also been shown to increase the release of glutamate in the hippocampus, which is a region of the brain that is involved in learning and memory.

実験室実験の利点と制限

One of the major advantages of using 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one in lab experiments is its potency and selectivity as a GABAA receptor antagonist. This makes it a valuable tool for investigating the role of the GABAA receptor in various physiological and pathological processes. However, one limitation of using 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is its potential for off-target effects. It is important to use appropriate controls and to interpret results carefully to ensure that any observed effects are due to the specific action of 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one on the GABAA receptor.

将来の方向性

There are several future directions for research involving 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one. One area of interest is the role of the GABAA receptor in addiction and substance abuse. 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in reward and motivation. This suggests that the GABAA receptor may be involved in addiction-related processes. Another area of interest is the development of novel GABAA receptor antagonists that have improved selectivity and potency compared to 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one. These compounds could be valuable tools for investigating the role of the GABAA receptor in various physiological and pathological processes. Finally, there is interest in developing compounds that target specific subtypes of the GABAA receptor, which could have therapeutic potential for a variety of neurological disorders.

合成法

4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be synthesized by reacting 2-amino-5-methylbenzoic acid with acetic anhydride and then with methylamine. The resulting product is then treated with phosphorus oxychloride to yield 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one.

科学的研究の応用

4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been used extensively in scientific research to investigate the role of the GABAA receptor in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the GABAA receptor, which makes it a valuable tool for studying the function of this receptor in the brain. 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been used to investigate the role of the GABAA receptor in anxiety, depression, epilepsy, and other neurological disorders.

特性

IUPAC Name

4,8-dimethyl-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-3-4-9-10(5-7)13-11(14)6-8(2)12-9/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEJNOPIINEZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。